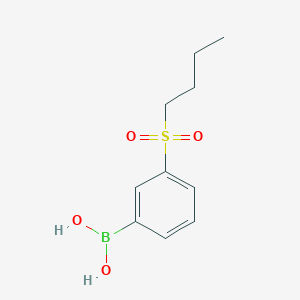

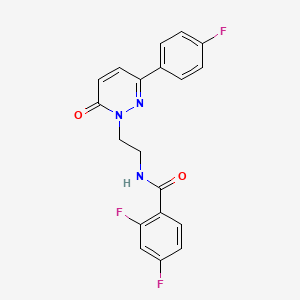

![molecular formula C20H17N3O2S3 B3003043 Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate CAS No. 890947-32-7](/img/structure/B3003043.png)

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds have been extensively studied due to their diverse biological activities, including antitumor properties . The compound is structurally related to various thiazole analogs that have been synthesized and evaluated for their potential as anticancer agents.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the cyclization of thioamide with chloroacetoacetate or similar precursors . For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines or monosubstituted hydrazines . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to yield a range of thiazolopyridine carboxylate derivatives . These synthetic routes highlight the versatility of thiazole chemistry and the potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can engage in various intermolecular interactions. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate forms hydrogen-bonded dimers through N-H...N and N-H...O interactions . The molecular geometry and electronic properties of these compounds can be further investigated using density functional theory (DFT) methods, as demonstrated by the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . These analyses provide insights into the reactivity and interaction potential of the thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, the reaction of ethyl 2-aminothiazole-5-carboxylate with potassium thiocyanate followed by oxidative cyclization yields aminobenzothiazole carboxylates . Additionally, thiazole compounds can act as singlet-oxygen sensitizers in photo-oxidation reactions, as shown by the photochemical behavior of ethyl 2-arylthiazole-5-carboxylates . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential applications in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The photophysical properties, including absorption and fluorescence, are particularly relevant for compounds that may serve as photosensitizers . The spectroscopic characterization, including FTIR and NMR, provides detailed information about the functional groups and molecular conformation . Crystallographic studies can reveal the solid-state structure and intermolecular interactions, which are crucial for understanding the compound's behavior in biological systems .

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives can also vary widely depending on the specific compound and its biological target. For example, some benzothiazole derivatives have been found to have anti-tubercular activity, with better inhibition potency against M. tuberculosis compared to standard reference drugs .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S3/c1-3-25-18(24)17-16(12-7-5-4-6-8-12)22-20(28-17)23-19-21-14-10-9-13(26-2)11-15(14)27-19/h4-11H,3H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHSLRODBWWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

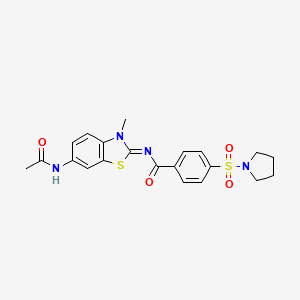

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)

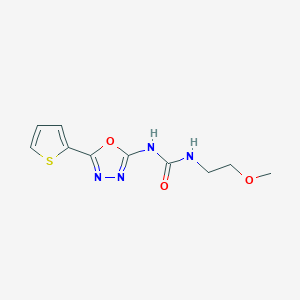

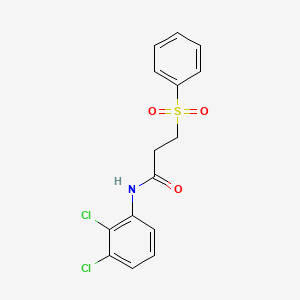

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)

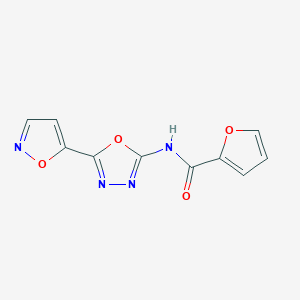

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)